2-Bromo-N-methylpyrimidin-5-amine
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Overview
Description
5-Pyrimidinamine,2-bromo-N,N-dimethyl- is a chemical compound with the molecular formula C6H8BrN3. It is also known as 5-Bromo-2-(dimethylamino)pyrimidine. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine,2-bromo-N,N-dimethyl- typically involves the bromination of 2-aminopyrimidine followed by methylation. Here is a general synthetic route:
Bromination: 2-Aminopyrimidine is dissolved in glacial acetic acid, and liquid bromine is added dropwise at room temperature. The reaction mixture is stirred for one hour.
Methylation: The brominated product is then dissolved in dimethyl sulfoxide (DMSO) and treated with methyl iodide at 0°C. The reaction mixture is stirred and gradually warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for 5-Pyrimidinamine,2-bromo-N,N-dimethyl- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinamine,2-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and sodium iodide (NaI) in N,N-dimethylformamide (DMF) as the solvent.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various aminopyrimidine derivatives .
Scientific Research Applications
5-Pyrimidinamine,2-bromo-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinamine,2-bromo-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-dimethyl-4-methylthio-2-pyrimidinamine
- 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-
Uniqueness
5-Pyrimidinamine,2-bromo-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H6BrN3 |
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Molecular Weight |
188.03 g/mol |
IUPAC Name |
2-bromo-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6BrN3/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3 |
InChI Key |
PATDXACZPJZIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(N=C1)Br |
Origin of Product |
United States |
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